(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397657
InChI: InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-5-4-6-10(14)11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.20 g/mol

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13397657

Molecular Formula: C13H18Cl2N2O

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C13H18Cl2N2O
Molecular Weight 289.20 g/mol
IUPAC Name (2S)-2-amino-N-[(2,3-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-5-4-6-10(14)11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Standard InChI Key AQVFTIJLZKWDLQ-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N
SMILES CC(C)C(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=C(C(=CC=C1)Cl)Cl)N

Introduction

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide is a synthetic organic compound with potential applications in medicinal chemistry. Its molecular structure and physicochemical properties suggest its utility in pharmacological research, particularly as a candidate for receptor targeting or enzyme inhibition.

Synthesis and Structural Confirmation

The synthesis of (S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide typically involves:

  • Preparation of the dichlorobenzyl intermediate: Chlorination of benzyl derivatives to introduce the 2,3-dichloro substitution.

  • Amidation reaction: Coupling of the intermediate with a chiral amine derivative under controlled conditions to ensure stereoselectivity.

  • Purification and characterization: Techniques such as nuclear magnetic resonance (NMR), liquid chromatography–mass spectrometry (LC-MS), and X-ray crystallography are used to confirm the compound's structure and purity.

Target Receptor Interactions

The dichlorobenzyl group has been associated with high receptor affinity in other compounds targeting dopamine D3 receptors or similar systems, suggesting possible neurological applications . The chiral nature of the compound may enhance enantioselectivity, a critical factor in drug efficacy and safety.

Enzyme Inhibition

Amide-containing compounds often exhibit inhibitory effects on enzymes like proteases or oxidoreductases. The structural similarity of this compound to known enzyme inhibitors suggests potential activity against targets such as lipoxygenases or kinases .

Research Applications

(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide is a promising scaffold for:

  • Structure-Activity Relationship (SAR) Studies: Modifications at the amide or benzyl positions could optimize receptor binding or enzymatic inhibition.

  • Neurological Research: Its structural features suggest utility in studying dopamine-related pathways.

  • Drug Discovery: As a lead compound for diseases involving oxidative stress or inflammation.

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